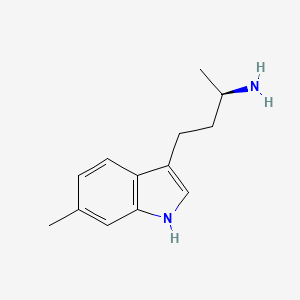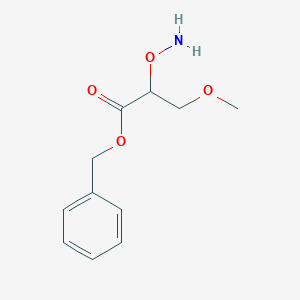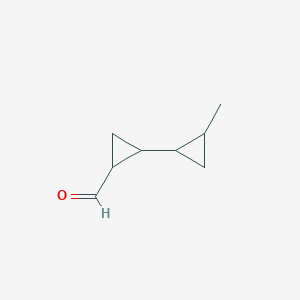
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde: is an organic compound with the molecular formula C8H12O . It is a cyclopropane derivative, characterized by the presence of two cyclopropane rings and an aldehyde functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde typically involves the formation of cyclopropane rings through carbene addition to alkenes. One common method is the Simmons-Smith reaction , which involves the reaction of diiodomethane with a zinc-copper couple to form a carbenoid intermediate. This intermediate then reacts with an alkene to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of cyclopropane synthesis, such as the use of carbenes and carbenoids, can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid.
Reduction: 2-(2-Methylcyclopropyl)cyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclopropane-containing molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of 2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde involves its reactivity as an aldehyde and the strain in the cyclopropane rings. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane rings can undergo ring-opening reactions under certain conditions. These reactions are facilitated by the high ring strain in the cyclopropane rings, making them highly reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, consisting of a three-membered ring.
2-Methylcyclopropane: A cyclopropane derivative with a methyl group attached.
Cyclopropane-1-carbaldehyde: A cyclopropane derivative with an aldehyde group attached.
Uniqueness
2-(2-Methylcyclopropyl)cyclopropane-1-carbaldehyde is unique due to the presence of two cyclopropane rings and an aldehyde group.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-(2-methylcyclopropyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-5-2-7(5)8-3-6(8)4-9/h4-8H,2-3H2,1H3 |
InChI-Schlüssel |
MMQQBGLPPHIQKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC1C2CC2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


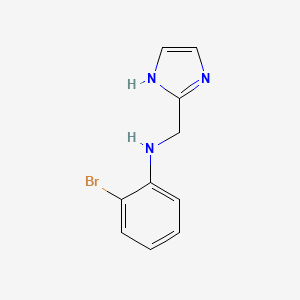
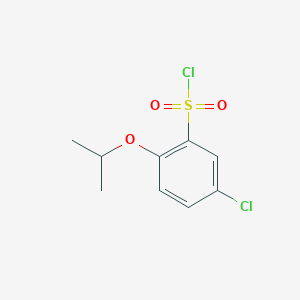
![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)
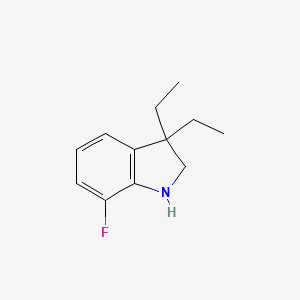
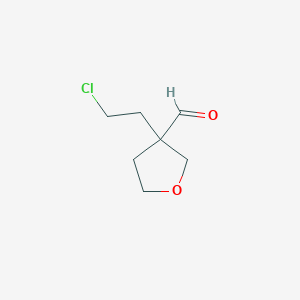

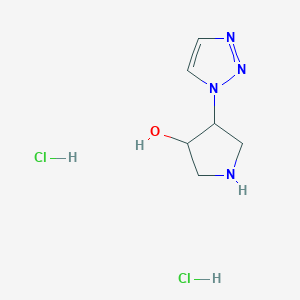

![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)
![2-[(2-Phenylpropyl)amino]propan-1-ol](/img/structure/B13227417.png)

